Introduction: The Significance of the Mesyl Group and ¹³C Isotopic Labeling
Introduction: The Significance of the Mesyl Group and ¹³C Isotopic Labeling
An In-Depth Technical Guide to the Reactivity and Application of (¹³C)Methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Methanesulfonyl chloride (MsCl), a simple organosulfur compound with the formula CH₃SO₂Cl, is a cornerstone reagent in modern organic synthesis.[1] Abbreviated as MsCl, it serves as a potent electrophile and a source of the methanesulfonyl (mesyl) group.[2] Its primary and most widespread application is the conversion of alcohols, which are poor leaving groups, into methanesulfonates (mesylates). This transformation is fundamental, as the mesylate group is an excellent leaving group, paving the way for a vast array of subsequent nucleophilic substitution, elimination, and rearrangement reactions.[3][4] This reactivity profile has made MsCl an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[5][6]
The introduction of a stable isotope, Carbon-13 (¹³C), into the methanesulfonyl chloride molecule—creating (¹³C)methanesulfonyl chloride—elevates its utility from a synthetic workhorse to a sophisticated probe for mechanistic and metabolic studies. The ¹³C nucleus possesses a nuclear spin that makes it NMR-active and its increased mass is readily detectable by mass spectrometry. These properties allow researchers to track the carbon atom of the mesyl group through complex reaction sequences and biological systems. In drug development, ¹³C-labeled compounds are invaluable for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding drug-receptor interactions, ultimately aiding in the design of safer and more effective therapeutics.[7]
This guide provides an in-depth exploration of the core reactivity of (¹³C)methanesulfonyl chloride, explains the causality behind experimental choices, and presents practical methodologies for its application, with a focus on the insights gained from isotopic labeling.
Core Reactivity and Mechanistic Insights
The reactivity of methanesulfonyl chloride is dominated by its function as a powerful electrophile, reacting readily with various nucleophiles.[3] Its compact structure contributes to its high reactivity compared to bulkier analogues like p-toluenesulfonyl chloride (TsCl).[8]
Formation of Methanesulfonates (Mesylates) from Alcohols
The most critical reaction of MsCl is its reaction with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form methanesulfonate esters.[1][2]
Causality of Experimental Choice:
-
Non-Nucleophilic Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] Using a non-nucleophilic base like triethylamine is crucial. A nucleophilic base could compete with the alcohol in attacking the MsCl, leading to unwanted side products.
-
Anhydrous Conditions: MsCl is highly sensitive to moisture and readily hydrolyzes to form methanesulfonic acid and HCl.[9][10] This not only consumes the reagent but also introduces corrosive byproducts. Therefore, all reactions must be conducted under strictly anhydrous conditions using dry solvents and glassware.[2]
-
Low Temperature: The reaction is often strongly exothermic.[1] Running the reaction at low temperatures (e.g., 0 °C) helps to control the reaction rate and minimize potential side reactions, such as the formation of alkyl chlorides.[4]
The Sulfene Mechanism: The formation of mesylates is widely believed to proceed through a highly reactive and transient intermediate called sulfene (CH₂=SO₂). This mechanism is an E1cB elimination followed by nucleophilic addition.[1][4]
-
The base removes a proton from the methyl group of MsCl.
-
The resulting anion eliminates a chloride ion to form sulfene.
-
The alcohol then acts as a nucleophile, attacking the sulfene intermediate.
-
A rapid proton transfer yields the final methanesulfonate product.
Isotope labeling experiments have provided strong evidence supporting this mechanistic proposal.[1]
Caption: Mesylation via the Sulfene Intermediate.
Formation of Methanesulfonamides from Amines
MsCl reacts readily with primary and secondary amines to yield methanesulfonamides.[1][3] These sulfonamides are exceptionally stable towards both acidic and basic hydrolysis, making them robust functional groups in many pharmaceutical compounds.[3] This stability also allows the mesyl group to be used as a protecting group for amines, which can later be removed using strong reducing agents like lithium aluminum hydride.[1]
The Role of (¹³C)MsCl in Mechanistic Elucidation
The use of (¹³C)methanesulfonyl chloride is a powerful tool for verifying reaction mechanisms. By analyzing the position of the ¹³C label in the products and byproducts using NMR spectroscopy or mass spectrometry, chemists can trace the path of the carbon atom. For example, in the sulfene mechanism, the ¹³C label would remain on the methyl group of the final mesylate, confirming that the C-S bond was not cleaved during the reaction.
Application in Drug Development: ¹³C as a Metabolic Tracer
Stable isotope labeling is a cornerstone of modern drug metabolism studies.[7] (¹³C)MsCl can be used to synthesize ¹³C-labeled drug candidates, which are then used as tracers to understand their fate in biological systems.
Workflow for a ¹³C Tracer Study:
-
Synthesis: A drug candidate containing a hydroxyl or amino group is reacted with (¹³C)MsCl to install a ¹³C-mesyl group.
-
Administration: The ¹³C-labeled drug is administered to a biological system (e.g., cell culture, animal model).[7]
-
Sample Collection: Biological samples (e.g., plasma, urine, tissue) are collected over time.
-
Analysis: The samples are analyzed, typically by high-resolution mass spectrometry (HRMS) or NMR.
-
Data Interpretation: The ¹³C label allows for the unambiguous identification of the parent drug and all its metabolites. The distinct isotopic pattern created by the ¹³C label helps differentiate drug-related compounds from the complex biological matrix.[11] This allows for the mapping of metabolic pathways, the identification of metabolic "hot spots" on the molecule, and the quantification of metabolite formation.[12][13]
Caption: Workflow of a ¹³C Tracer Study.
Experimental Protocols
Protocol 1: Synthesis of a Mesylate using (¹³C)Methanesulfonyl Chloride
This protocol describes a general procedure for the mesylation of a primary alcohol.
Materials:
-
Primary Alcohol (1.0 eq)
-
(¹³C)Methanesulfonyl Chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)[14]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM in an oven-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This controls the exothermic nature of the reaction and minimizes side-product formation.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.[14]
-
Reagent Addition: Add (¹³C)methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.[14] Causality: Slow addition prevents a rapid exotherm. A slight excess of MsCl ensures complete conversion of the starting alcohol.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Quenching: Once the reaction is complete, quench it by slowly adding cold water or saturated aqueous NH₄Cl. Causality: This destroys any excess MsCl and begins the workup process.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine. Causality: The NH₄Cl wash removes residual triethylamine. The NaHCO₃ wash removes any acidic byproducts. The brine wash helps to remove water from the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude ¹³C-labeled mesylate can be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. In the ¹³C NMR spectrum, the signal for the mesyl carbon will be significantly enhanced.
Protocol 2: Hypothetical Synthesis of (¹³C)Methanesulfonyl Chloride
This protocol is based on the known synthesis from methane and sulfuryl chloride.[15]
Materials:
-
(¹³C)Methane (¹³CH₄)
-
Sulfuryl Chloride (SO₂Cl₂)
-
100% Sulfuric Acid (H₂SO₄)
-
Free Radical Initiator (e.g., AIBN)
Methodology:
-
Reactor Setup: In a high-pressure, glass-lined autoclave, add 100% H₂SO₄ as the solvent.[15]
-
Reagent Addition: Add sulfuryl chloride and the free radical initiator to the solvent.
-
Pressurization: Seal the reactor, purge with an inert gas, and then pressurize with (¹³C)Methane gas.[15]
-
Reaction: Heat the reactor to the required temperature (e.g., 60 °C) and stir for several hours.[15] Causality: The initiator and heat trigger a radical reaction between the ¹³CH₄ and SO₂Cl₂.
-
Workup: After cooling and venting the reactor, the liquid phase containing the (¹³C)methanesulfonyl chloride product is carefully collected.
-
Purification: The product can be purified by distillation under reduced pressure.[16]
Quantitative Data Summary
The primary physical difference between unlabeled and ¹³C-labeled methanesulfonyl chloride is the molar mass. This difference is the basis for its use in mass spectrometry-based tracer studies.
| Property | Methanesulfonyl Chloride (MsCl) | (¹³C)Methanesulfonyl Chloride ((¹³C)MsCl) |
| Chemical Formula | CH₃SO₂Cl | ¹³CH₃SO₂Cl |
| Molar Mass | ~114.54 g/mol [1] | ~115.54 g/mol [17] |
| Boiling Point | 161 °C @ 730 mmHg[1] | ~60 °C @ 21 mmHg (for ¹³CD₃-labeled) |
| Density | ~1.480 g/cm³[1] | ~1.531 g/mL (for ¹³CD₃-labeled) |
| ¹³C NMR Shift | ~52.78 ppm[15] | ~52.78 ppm (signal enhanced) |
Safety and Handling
Methanesulfonyl chloride is a hazardous chemical that requires strict safety protocols.
-
Toxicity and Corrosivity: It is highly toxic by inhalation, corrosive, and a lachrymator (tear-producing).[1] It can cause severe skin burns and eye damage.[18]
-
Reactivity Hazards: It reacts vigorously and exothermically with nucleophiles, including water, alcohols, and amines.[1][19] It may react explosively with dimethyl sulfoxide.[19]
-
Personal Protective Equipment (PPE): Always handle MsCl in a well-ventilated chemical fume hood.[9] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9][20]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[9] Containers should be tightly sealed, preferably under an inert atmosphere.
-
Spill Response: Absorb small spills with an inert, non-combustible material like vermiculite or sand.[9][20] Evacuate the area for large spills and follow established hazardous material cleanup procedures.[9]
Sources
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of Methanesulfonyl Chloride (MsCl) in Pharmaceutical Synthesis – HoriazonChemical [horiazonchemical.com]
- 6. arkema.com [arkema.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 9. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 10. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 11. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 12. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Methane-13C-sulfonyl Chloride | LGC Standards [lgcstandards.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. ammol.org [ammol.org]
